molecular formula C19H17ClN4O4S2 B7550169 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Cat. No. B7550169
M. Wt: 464.9 g/mol
InChI Key: XNOGALSPGDQMJU-UHFFFAOYSA-N
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Description

2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide, also known as P505-15, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail. In

Mechanism of Action

2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a potent inhibitor of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in the regulation of immune and inflammatory responses. 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide inhibits the phosphorylation of the NF-κB subunit p65, which prevents its translocation to the nucleus and subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide inhibits cell proliferation and induces apoptosis. In animal models of inflammatory diseases, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide reduces inflammation and tissue damage. In animal models of neurodegenerative diseases, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has also been shown to have off-target effects, which can complicate data interpretation. Additionally, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has poor solubility in aqueous solutions, which can limit its use in some experimental systems.

Future Directions

There are several future directions for research on 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide in combination with other drugs or in combination with other therapies, such as radiation therapy or immunotherapy. Finally, further studies are needed to better understand the off-target effects of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide and to develop strategies to mitigate these effects.
In conclusion, the small molecule inhibitor 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action as an NF-κB inhibitor has been extensively studied, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide that could lead to the development of more effective therapies for a range of diseases.

Synthesis Methods

The synthesis of 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. This intermediate then undergoes a reaction with 2-amino-4-morpholine sulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 4-pyridin-2-yl-1,3-thiazol-2-ylamine to yield 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. In preclinical studies, 2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S2/c20-15-5-4-13(30(26,27)24-7-9-28-10-8-24)11-14(15)18(25)23-19-22-17(12-29-19)16-3-1-2-6-21-16/h1-6,11-12H,7-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOGALSPGDQMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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